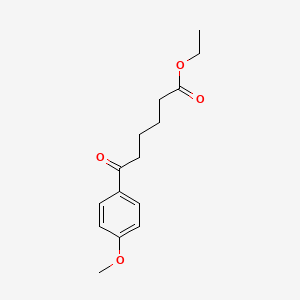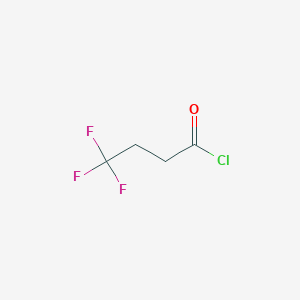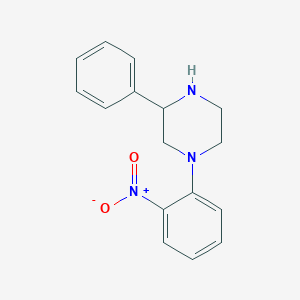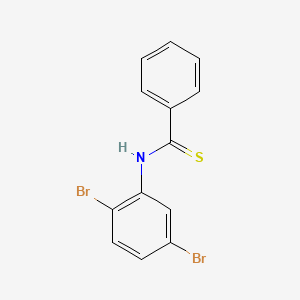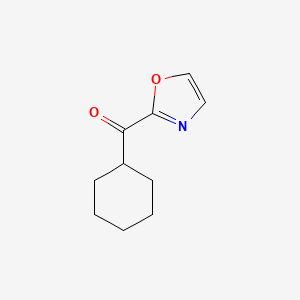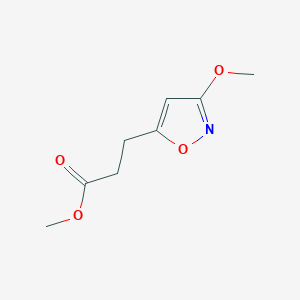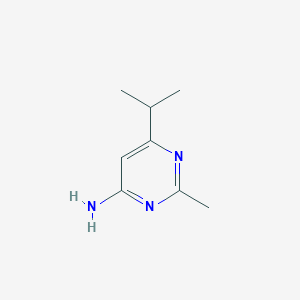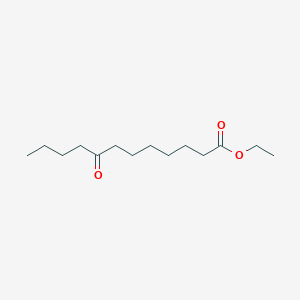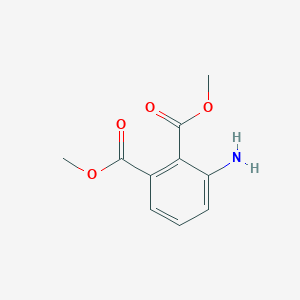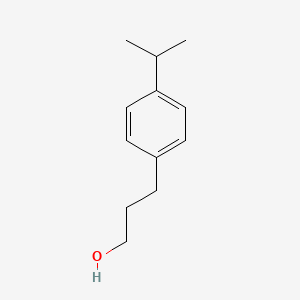
3-(4-Isopropyl-phenyl)-propan-1-OL
Overview
Description
“3-(4-Isopropyl-phenyl)-propan-1-OL” is an organic compound. It is related to “4-Isopropylphenol” which is an organic compound with the formula (CH3)2CHC6H4OH . The molecule consists of an isopropyl group affixed to the para (p-) position of phenol .
Synthesis Analysis
The synthesis of similar compounds has been reported in literature. For instance, derivatives of isoproturon, which is structurally similar to “this compound”, were synthesized from 3-(4-Isopropyl-phenyl)-1,1-dimethylurea . The process involved refluxing with hydroxylamine hydrochloride to synthesize its oxime .Scientific Research Applications
Synthesis and Biological Activities
- Antimicrobial and Antioxidant Properties: A series of compounds including variants of 3-(4-Isopropyl-phenyl)-propan-1-OL demonstrated antimicrobial activities against pathogens like Staphylococcus aureus, Escherichia coli, and Candida albicans. These compounds also exhibited antioxidant activities, although to a lesser extent than certain beta-blockers (Čižmáriková et al., 2020).
Chemical Synthesis and Modification
- Lipase-Catalyzed Kinetic Resolution: The lipase-catalyzed kinetic resolution process was developed for derivatives of this compound, proving crucial for creating chiral building blocks for sesquiterpenes like xanthorrhizol and elvirol (Azam Sharif Mohammed Shafioul & Cheong, 2012).
Electrochemical and Spectroelectrochemical Properties
- Electropolymerization Studies: Non-aggregated silicon naphthalocyanines (SiNcs) bearing substituents related to this compound were synthesized and exhibited distinctive electrochemical behaviors. This is significant for applications in electrochemical technologies (Bıyıklıoğlu & Alp, 2017).
Applications in Drug Synthesis
- Asymmetric Synthesis of (S)-Dapoxetine: The enzymatic resolution of derivatives of this compound contributed to the synthesis of (S)-dapoxetine, showcasing the relevance of this compound in the pharmaceutical industry (Torre, Gotor‐Fernández, & Gotor, 2006).
properties
IUPAC Name |
3-(4-propan-2-ylphenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-10(2)12-7-5-11(6-8-12)4-3-9-13/h5-8,10,13H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQOZOALQRBMDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20570811 | |
| Record name | 3-[4-(Propan-2-yl)phenyl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20570811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79942-40-8 | |
| Record name | 3-[4-(Propan-2-yl)phenyl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20570811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



